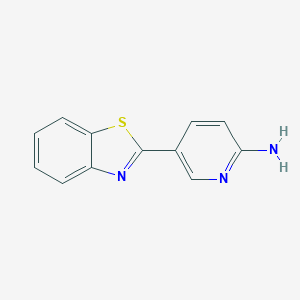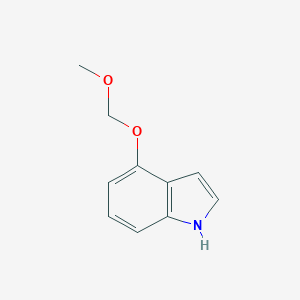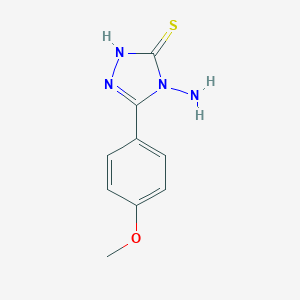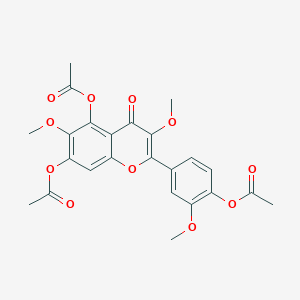
2,2-Dimethylbut-3-ynoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylbut-3-ynoyl chloride is an organic compound with the molecular formula C₆H₇ClO. It is a derivative of butynoyl chloride, where the butynoyl group is substituted with two methyl groups at the second carbon position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylbut-3-ynoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,2-dimethylbut-3-yn-2-ol with thionyl chloride (SOCl₂). The reaction typically proceeds under reflux conditions, where the alcohol is converted to the corresponding chloride:
2,2-Dimethylbut-3-yn-2-ol+SOCl2→2,2-Dimethylbut-3-ynoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylbut-3-ynoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The triple bond in the butynoyl group can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) are used under controlled conditions to add across the triple bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Addition Reactions: Products include dihalides or haloalkenes.
Oxidation and Reduction: Products include carboxylic acids or alcohols, depending on the reaction conditions.
Scientific Research Applications
2,2-Dimethylbut-3-ynoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 2,2-dimethylbut-3-ynoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon more susceptible to nucleophilic attack. The triple bond in the butynoyl group also provides a site for addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Butynoyl Chloride: Lacks the methyl groups at the second carbon position.
2-Methylbut-3-ynoyl Chloride: Has only one methyl group at the second carbon position.
2,2-Dimethylbut-2-enoyl Chloride: Contains a double bond instead of a triple bond.
Uniqueness
2,2-Dimethylbut-3-ynoyl chloride is unique due to the presence of two methyl groups at the second carbon position, which influences its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
2,2-dimethylbut-3-ynoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-4-6(2,3)5(7)8/h1H,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRWNFBPTYBWLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid](/img/structure/B177863.png)



![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)


![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)




